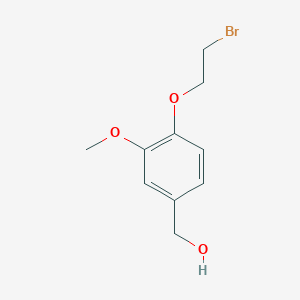
Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a methanol group, a bromoethoxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy- typically involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the bromoethoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups such as hydroxyl, amino, or alkoxy groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and other reduced forms of the original compound.
Scientific Research Applications
Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy- involves its interaction with specific molecular targets. The bromoethoxy group can act as a reactive site for further chemical modifications, while the methoxy group can influence the compound’s solubility and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-methoxy-: Lacks the bromoethoxy group, resulting in different chemical reactivity and applications.
Benzenemethanol, 4-(2-chloroethoxy)-3-methoxy-:
Benzenemethanol, 4-(2-ethoxy)-3-methoxy-: Contains an ethoxy group instead of bromoethoxy, affecting its chemical properties and applications.
Uniqueness
Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy- is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
98688-19-8 |
|---|---|
Molecular Formula |
C10H13BrO3 |
Molecular Weight |
261.11 g/mol |
IUPAC Name |
[4-(2-bromoethoxy)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C10H13BrO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
UCKNRFXCSJEJTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















